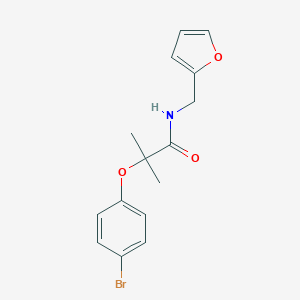![molecular formula C22H19N3O3 B243743 N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or acid derivative. One common method includes the reaction of ortho-phenylenediamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The purification process typically involves recrystallization or chromatographic techniques to ensure high purity .
化学反応の分析
Types of Reactions: N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products:
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives
科学的研究の応用
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism is particularly relevant in its anticancer activity, where it disrupts the mitotic process in cancer cells .
類似化合物との比較
2-Substituted benzimidazoles: These compounds share the benzimidazole core and exhibit similar biological activities.
Benzimidazole-chalcone derivatives: These compounds combine the benzimidazole moiety with chalcone structures, enhancing their pharmacological properties.
Uniqueness: N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide is unique due to the presence of the 2,4-dimethoxybenzamide group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its specific biological activities .
特性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-10-11-17(20(13-16)28-2)22(26)23-15-7-5-6-14(12-15)21-24-18-8-3-4-9-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
InChIキー |
BXUSNXZLKJNHDU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
